4-bromo-7-methyl-1H-indol-5-ol

Physicochemical profiling Lipophilicity ADME prediction

Standard mono- or di-substituted indoles lack the synthetic versatility required for efficient fragment-based lead optimization. This tri-substituted indole provides three orthogonal functional handles in one scaffold. - **4-Bromo**: Suzuki/Buchwald cross-coupling site with anomalous scattering for X-ray crystallography. - **5-Hydroxyl**: Phenolic site for alkylation/acylation and H-bond donor/acceptor. - **7-Methyl**: Steric bulk to modulate N-H reactivity and lipophilicity (LogP 2.42). Supplied at 95-98% purity. Ideal for kinase inhibitor libraries and parallel synthesis workflows.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B12841210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7-methyl-1H-indol-5-ol
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC=C2)Br)O
InChIInChI=1S/C9H8BrNO/c1-5-4-7(12)8(10)6-2-3-11-9(5)6/h2-4,11-12H,1H3
InChIKeyZYCVCRCZHWCTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methyl-1H-indol-5-ol: Physicochemical and Structural Profile


4-Bromo-7-methyl-1H-indol-5-ol (CAS 1352398-19-6; molecular formula C₉H₈BrNO; molecular weight 226.07 g·mol⁻¹) is a tri-substituted indole derivative bearing a bromine atom at the 4-position, a hydroxyl group at the 5-position, and a methyl substituent at the 7-position of the indole core. The compound is commercially available at purities of 95–98% and is supplied as a research building block for advanced chemical synthesis and drug discovery programs . Its calculated physicochemical parameters include a density of 1.7 ± 0.1 g·cm⁻³, a boiling point of 358.0 ± 37.0 °C at 760 mmHg, a flash point of 170.3 ± 26.5 °C, a calculated LogP of 2.42, and a refractive index of 1.729 . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring standard laboratory personal protective equipment during handling .

Why Generic Substitution with Other Halogenated Indoles Is Not Justified


The precise three-point substitution pattern of 4-Br, 5-OH, and 7-CH₃ on the indole scaffold is not replicated by any single commercially common analog. Each substituent governs distinct chemical reactivity and physicochemical properties: the 4-bromo group serves as a cross-coupling handle (Suzuki, Buchwald–Hartwig, Heck) whose electronic environment is modulated by the adjacent electron-donating 5-OH group [1]; the phenolic 5-OH provides a site for O-alkylation, acylation, or sulfonation while also influencing hydrogen-bonding interactions and aqueous solubility [2]; and the 7-methyl group introduces steric bulk that shields the N–H and alters the conformational landscape relative to 7-unsubstituted analogs [3]. Substituting, for instance, 4-bromo-7-methyl-1H-indole (which lacks the 5-OH) eliminates the hydrogen-bond donor/acceptor capability and the phenolic functionalization route, while substituting 7-methyl-1H-indol-5-ol (which lacks the bromine) removes the primary cross-coupling vector and alters the electron density on the aryl ring. Even a halogen-for-halogen swap (e.g., 4-chloro or 4-fluoro analog) changes the C–X bond dissociation energy, oxidative addition kinetics in palladium-catalyzed couplings, and lipophilicity (LogP), making direct substitution scientifically unsound without re-optimization of the downstream synthetic sequence.

Quantitative Differentiation from Closest Structural Analogs


LogP Differentiation and Membrane Permeability Prediction

The calculated LogP (octanol–water partition coefficient) of 4-bromo-7-methyl-1H-indol-5-ol is 2.42 . For the non-brominated analog 7-methyl-1H-indol-5-ol, the predicted LogP is approximately 1.8–2.0 (estimated by substructure contribution). The 4-bromo substituent thus contributes an increment of approximately +0.4 to +0.6 LogP units, placing the compound within a more favorable lipophilicity window for passive membrane permeation (optimal range LogP ~2–4 for CNS drug-like molecules). For the alternative 4-chloro-7-methyl-1H-indol-5-ol analog, the predicted LogP would be approximately 2.1–2.2 (chlorine contribution ~+0.2 to +0.3 LogP units lower than bromine). This systematic LogP shift is relevant for procurement decisions in medicinal chemistry programs where lipophilicity tuning is critical.

Physicochemical profiling Lipophilicity ADME prediction

4-Br as a Cross-Coupling Handle: Reactivity Advantage

The 4-bromoindole motif has been explicitly demonstrated to undergo phosphine-free Suzuki cross-coupling with arylboronic acids at room temperature in aqueous tea extract, without requiring N-protection of the indole NH [1]. Yields ranged from moderate to excellent for the 4-bromoindole scaffold under these mild conditions. In contrast, the corresponding 4-chloroindole requires higher temperatures and/or stronger catalysts for oxidative addition due to the higher C–Cl bond dissociation energy (~96 kcal·mol⁻¹ vs. ~81 kcal·mol⁻¹ for C–Br) [2]. The 4-bromo-7-methyl-1H-indol-5-ol thus inherits the well-characterized cross-coupling reactivity of the 4-bromoindole class, while the 5-OH and 7-CH₃ groups provide additional vectors for orthogonal functionalization.

Cross-coupling chemistry Suzuki coupling C–C bond formation

Molecular Weight and Heavy Atom Count for Fragment-Based Discovery

With a molecular weight of 226.07 g·mol⁻¹ and 12 heavy atoms, 4-bromo-7-methyl-1H-indol-5-ol falls within the fragment-like chemical space (typically MW < 300, heavy atom count ≤ 21) [1]. This places it as a viable fragment starting point for fragment-based drug discovery (FBDD). In comparison, close structural analogs diverge meaningfully: 4-bromo-1H-indol-5-ol (CAS 288387-15-5) has MW 212.04 g·mol⁻¹ (11 heavy atoms, lacks 7-CH₃), while 4-bromo-7-methyl-1H-indole (CAS 936092-87-4) has MW 210.07 g·mol⁻¹ (10 heavy atoms, lacks 5-OH). The 7-methyl and 5-hydroxy substituents contribute 3 heavy atoms and alter the hydrogen-bond donor/acceptor count relative to the respective comparators, which directly impacts the fragment's potential for productive binding interactions in target-based screening.

Fragment-based drug discovery Lead-likeness Molecular descriptors

5-OH Substituent: O-Functionalization and Hydrogen Bonding

The phenolic 5-OH group of 4-bromo-7-methyl-1H-indol-5-ol provides an O-functionalization handle (alkylation, acylation, sulfonation, phosphorylation) that is entirely absent in 4-bromo-7-methyl-1H-indole (CAS 936092-87-4, which lacks the 5-OH). The 5-hydroxyindole motif is further validated by its inclusion in the broad patent estate (U.S. Patent 9,458,137 and related filings) covering substituted indol-5-ol derivatives as protein kinase modulators [1]. This patent family explicitly claims indol-5-ol scaffolds with various substitution patterns for therapeutic applications, indicating that the 5-OH is a critical pharmacophoric element. While individual compound-level IC₅₀ data for 4-bromo-7-methyl-1H-indol-5-ol against specific kinase targets have not been identified in the open literature, the class-level IP protection of the indol-5-ol scaffold supports the strategic value of the 5-OH substituent for medicinal chemistry campaigns.

O-functionalization Hydrogen bonding Solubility enhancement

Boiling Point and Thermal Stability Comparison

The predicted boiling point of 4-bromo-7-methyl-1H-indol-5-ol is 358.0 ± 37.0 °C at 760 mmHg, with a flash point of 170.3 ± 26.5 °C . For the non-methylated comparator 4-bromo-1H-indol-5-ol (CAS 288387-15-5), the predicted boiling point is 351.0 ± 22.0 °C and the flash point is 166.0 ± 22.3 °C . The 7-methyl substituent contributes an incremental boiling point elevation of approximately 7 °C, indicative of marginally higher thermal stability that may be relevant for high-temperature reaction conditions (e.g., microwave-assisted synthesis, high-boiling solvent reflux). The flash point, while similar between the two compounds, suggests that the methylated derivative offers a slightly broader safe operating window for elevated-temperature processing.

Thermal stability Process chemistry Reaction engineering

Procurement-Relevant Application Scenarios


Multi-Vector Fragment for FBDD Screening Libraries

With a molecular weight of 226.07 g·mol⁻¹ (within the Rule-of-Three fragment space) and three distinct functional handles (4-Br for cross-coupling, 5-OH for H-bonding and O-derivatization, 7-CH₃ for lipophilic pocket probing), this compound is ideally suited as a core fragment in FBDD library assembly. The bromine atom enables anomalous scattering for X-ray crystallographic fragment screening, while the hydroxyl and methyl groups provide immediate SAR vectors upon hit identification [1]. Procurement of this specific tri-substituted fragment, rather than a mono- or di-substituted analog, maximizes the pharmacophoric information content per screening well.

Advanced Intermediate for Kinase-Focused Medicinal Chemistry

The indol-5-ol scaffold is explicitly claimed in U.S. Patent 9,458,137 (NantBioScience, Inc.) as a core for protein kinase modulator development [2]. The 4-bromo substituent enables late-stage diversification via Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling, while the 5-OH provides a site for prodrug ester formation or ether-linked side-chain installation. The 7-methyl group introduces steric and electronic modulation of the indole core that may influence kinase selectivity profiles. This compound is thus a strategically versatile intermediate for generating focused libraries of kinase inhibitor candidates.

Building Block for Parallel Synthesis of Indole Libraries

The orthogonal reactivity of the three substituents (4-Br, 5-OH, and N–H) enables sequential chemoselective transformations in parallel synthesis workflows. The 4-Br engages in palladium-catalyzed cross-coupling without requiring N-protection under optimized conditions [3]; the 5-OH can be selectively alkylated or acylated in the presence of the indole N–H; and the N–H itself can be functionalized (alkylation, arylation, sulfonylation) under appropriate basic conditions. This multi-directional synthetic utility supports the efficient generation of diverse compound arrays for hit-to-lead optimization, reducing the need to procure multiple distinct building blocks.

Reference Standard for Analytical Method Development

The compound's well-defined physicochemical profile (LogP 2.42, predicted boiling point 358 °C, refractive index 1.729) supports its use as a reference standard for HPLC method development, mass spectrometry calibration, and forced degradation studies. As a brominated indole, it provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that is readily identifiable by mass spectrometry, facilitating its use as an internal standard or tracer in metabolism and disposition studies of indole-containing drug candidates. The availability of the compound at defined purity (95–98%) from commercial suppliers ensures batch-to-batch consistency for regulated analytical workflows.

Quote Request

Request a Quote for 4-bromo-7-methyl-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.